Diethyl 2-methylenemalonate

Vue d'ensemble

Description

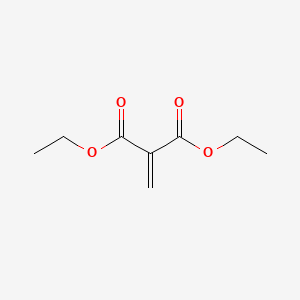

Diethyl 2-methylenemalonate is an organic compound with the molecular formula C8H12O4. It is a diethyl ester of methylenemalonic acid and is known for its reactivity and versatility in organic synthesis. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique chemical properties.

Analyse Biochimique

Biochemical Properties

Diethyl 2-methylenemalonate plays a crucial role in biochemical reactions, particularly in the derivatization of thiols. It interacts with cysteine and cystine through a thiol-Michael addition click reaction. This interaction is facilitated by the compound’s dual electron-withdrawing attributes, which allow for a rapid reaction with cysteine under acidic conditions . The preservation of intact information during this reaction is essential for understanding the functions of target compounds. Additionally, this compound has been found to interact with various enzymes and proteins involved in thiol metabolism, further highlighting its significance in biochemical processes .

Cellular Effects

This compound influences various cellular processes by interacting with thiols such as cysteine and cystine. In cell culture media, the compound helps maintain the oxidation states of cysteine and cystine, which are crucial for cellular function . By preserving the balance between these two forms, this compound ensures proper cell signaling, gene expression, and cellular metabolism. The compound’s ability to prevent the rapid oxidation of cysteine to cystine is particularly important in maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a thiol-Michael addition reaction. This reaction involves the binding of the compound to thiol groups on cysteine and cystine, resulting in the formation of stable adducts . The dual electron-withdrawing attributes of this compound facilitate this binding interaction, ensuring the preservation of intact information for understanding the functions of target compounds. Additionally, the compound’s interaction with enzymes involved in thiol metabolism can lead to enzyme inhibition or activation, further influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound has been found to be stable under acidic conditions, allowing for the rapid reaction with cysteine and cystine . Long-term studies have shown that the headspace of storage containers can significantly influence the oxidation rates of cysteine and the precipitation rates of cystine . These findings highlight the importance of proper storage conditions to maintain the compound’s effectiveness in biochemical analyses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively interacts with thiols, maintaining the balance between cysteine and cystine . At high doses, this compound may exhibit toxic or adverse effects, potentially disrupting cellular homeostasis and leading to detrimental outcomes . These threshold effects underscore the need for careful dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to thiol metabolism. It interacts with enzymes and cofactors that regulate the oxidation and reduction of cysteine and cystine . By influencing these metabolic pathways, the compound can affect metabolic flux and metabolite levels, further impacting cellular function. The role of this compound in these pathways highlights its importance in maintaining cellular homeostasis and proper biochemical function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are crucial for its effectiveness in biochemical reactions, ensuring that it reaches its target sites and exerts its intended effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for the compound’s role in biochemical reactions, as it ensures that this compound interacts with its target biomolecules in the appropriate cellular context .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Diethyl 2-methylenemalonate can be synthesized through several methods. One common method involves the reaction of diethyl ethoxymethylenemalonate with formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, yielding this compound as a colorless oil .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure hydrogenation of diethyl ethoxymethylenemalonate in the presence of a Raney nickel catalyst. The reaction is carried out at elevated temperatures and pressures, followed by distillation to purify the product .

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl 2-methylenemalonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form diethyl malonate.

Reduction: Reduction reactions can yield diethyl methylmalonate.

Substitution: It can undergo nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Diethyl malonate.

Reduction: Diethyl methylmalonate.

Substitution: Various substituted malonates depending on the nucleophile used.

Applications De Recherche Scientifique

Diethyl 2-methylenemalonate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of heterocyclic compounds, which are important in medicinal chemistry.

Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.

Industry: It is used in the production of polymers and as a cross-linking agent in coatings and adhesives.

Mécanisme D'action

The mechanism of action of diethyl 2-methylenemalonate involves its reactivity towards nucleophiles and electrophiles. The methylene group in the compound is highly reactive, allowing it to participate in various addition and substitution reactions. The compound can form stable intermediates, which are crucial in the synthesis of complex molecules. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparaison Avec Des Composés Similaires

Diethyl malonate: Similar in structure but lacks the methylene group.

Dimethyl malonate: Similar ester but with methyl groups instead of ethyl groups.

Diethyl ethoxymethylenemalonate: A precursor in the synthesis of diethyl 2-methylenemalonate.

Uniqueness: this compound is unique due to the presence of the methylene group, which imparts higher reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, allowing for the formation of a wide variety of chemical compounds .

Activité Biologique

Diethyl 2-methylenemalonate (EMM) is a compound of increasing interest in biological research due to its diverse applications and potential therapeutic properties. This article provides a comprehensive overview of its biological activity, supported by case studies, research findings, and relevant data tables.

This compound is an ester compound with the molecular formula . It is primarily synthesized through the reaction of diethyl malonate with an appropriate aldehyde or ketone, resulting in the formation of a methylene bridge between two carbonyl groups. This unique structure contributes to its reactivity and biological properties.

1. Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of this compound. Specifically, diethyl 2-((arylamino)methylene)malonates (DAMMs), which are synthesized as side-products during the formation of polysubstituted-2-pyridones, have shown significant antifungal activity against Fusarium oxysporum, a common phytopathogen.

- Case Study : A study evaluated the antifungal activity of five DAMM compounds against Fusarium oxysporum. The results indicated that compounds with ortho-nitro substitutions exhibited the highest antifungal efficacy, with IC50 values ranging from 0.013 to 35 µM. The most active compound demonstrated a remarkable inhibition effect at nanomolar concentrations (320 and 13 nM) .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| DAMM 1 | 18 | Fungistatic |

| DAMM 2 | <0.5 | Fungicidal |

| DAMM 3 | 35 | Fungistatic |

| DAMM 4 | 18 | Fungistatic |

| DAMM 5 | <0.5 | Fungicidal |

2. Analytical Applications

This compound has been utilized in analytical chemistry for the derivatization of thiols, particularly cysteine (Cys) and cystine (Cys2). This application is critical in cell culture media where maintaining the oxidation state of these compounds is essential for accurate analysis.

- Research Findings : A novel method using EMM allowed for the rapid and accurate determination of Cys and Cys2 levels under acidic conditions. The method demonstrated high analytical accuracy with a short analysis time of just nine minutes, enabling real-time monitoring of these critical compounds in cell culture supernatants .

The mechanism by which this compound exerts its biological effects can be attributed to its ability to form reactive intermediates that interact with biological macromolecules. For instance, its dual electron-withdrawing properties facilitate reactions with nucleophiles such as thiols, enhancing its utility in biochemical assays.

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial for its application in therapeutic contexts. Preliminary data suggest low toxicity levels; however, comprehensive toxicological studies are warranted to establish safe usage parameters.

Propriétés

IUPAC Name |

diethyl 2-methylidenepropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-4-11-7(9)6(3)8(10)12-5-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHDXNZNSPVVKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30329-60-3 | |

| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30329-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901033182 | |

| Record name | Diethyl methylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3377-20-6 | |

| Record name | 1,3-Diethyl 2-methylenepropanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3377-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl methylidenemalonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3377-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18901 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedioic acid, 2-methylene-, 1,3-diethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethyl methylidenemalonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901033182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl 2-methylenemalonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does diethyl 2-methylenemalonate interact with cysteine and what makes it suitable for cysteine analysis in cell culture media?

A1: this compound (DEMM) reacts with cysteine through a thiol-Michael addition reaction. This reaction is highly specific to thiols like cysteine and proceeds rapidly even under acidic conditions []. This is crucial for analyzing cysteine in cell culture media where it can easily oxidize to cystine. The acidic condition maintained by DEMM helps preserve the original cysteine/cystine ratio, leading to a more accurate measurement of both compounds.

Q2: What are the advantages of using this compound in conjunction with LC-MS/MS for cysteine and cystine analysis?

A2: Combining DEMM derivatization with LC-MS/MS offers several advantages for cysteine and cystine analysis:

- Simultaneous Analysis: The method allows for the simultaneous measurement of both cysteine and cystine, providing a complete picture of their levels in the sample [].

- Improved Accuracy: Derivatization with DEMM stabilizes cysteine, preventing its oxidation during analysis and leading to more accurate quantification [].

- Speed and Efficiency: The derivatization reaction is rapid, and the overall LC-MS/MS analysis time is short, enabling high-throughput analysis [].

- Versatility: The method can be applied to analyze cysteine and cystine levels in complex matrices like cell culture media [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.